molecular formula C12H10Cl2N2OS B1386279 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1154999-88-8

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B1386279
CAS RN: 1154999-88-8
M. Wt: 301.2 g/mol
InChI Key: ASZWBOKMGOGEGZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide (2-CN-4-CPT) is a novel chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. Additionally, it is believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and acetylcholinesterase, which can lead to decreased production of prostaglandins and acetylcholine, respectively. Additionally, it has been found to act as an antagonist of the 5-HT2A receptor, which can lead to decreased serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to keep in mind that 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a relatively new compound, and its effects on humans and other organisms are still not fully understood. Therefore, it is important to use caution when using 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments.

Future Directions

There are a variety of potential future directions for research on 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new drugs or treatments for various diseases or conditions. Finally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new methods for synthesizing other compounds.

Synthesis Methods

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is a reaction between 2-chloro-N-phenylpropanamide and 4-chloro-1,3-thiazole. This reaction produces 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide as the main product. Other methods, such as the reaction between 2-chloro-N-phenylacetamide and 4-chloro-1,3-thiazole, can also be used to synthesize 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide.

properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWBOKMGOGEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide

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